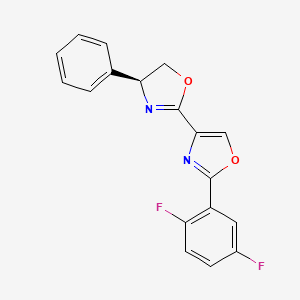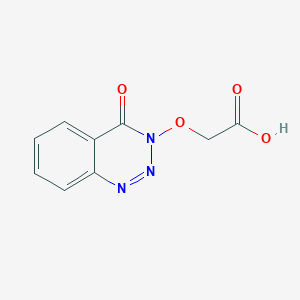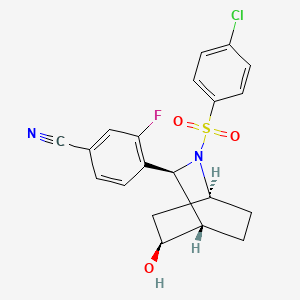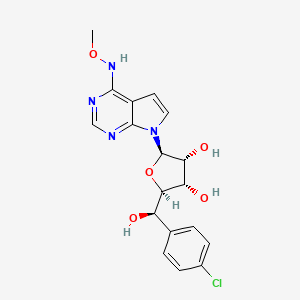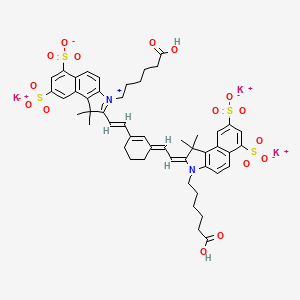
HIV-1 inhibitor-59
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-59 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the virus’s life cycle, aiming to prevent its proliferation and the progression of acquired immunodeficiency syndrome (AIDS). The development of this compound represents a significant advancement in the ongoing effort to combat HIV-1, particularly in the face of drug-resistant strains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-59 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes optimizing reaction conditions, purification steps, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and potency of the compound .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-59 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
These derivatives are often tested for their efficacy in inhibiting HIV-1 replication and their potential side effects .
Scientific Research Applications
HIV-1 inhibitor-59 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of HIV-1 inhibition and to develop new inhibitors.
Biology: Employed in research to understand the life cycle of HIV-1 and the role of specific enzymes in viral replication.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections, particularly in cases where other treatments have failed.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring the effectiveness of treatments
Mechanism of Action
HIV-1 inhibitor-59 exerts its effects by targeting specific enzymes and proteins involved in the replication of HIV-1. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include the inhibition of protease and integrase enzymes, which are crucial for the maturation and integration of the viral genome into the host cell’s DNA .
Comparison with Similar Compounds
Similar Compounds
HIV-1 inhibitor-1: Targets the same enzymes but has a different chemical structure.
HIV-1 inhibitor-2: Similar mechanism of action but different pharmacokinetic properties.
HIV-1 inhibitor-3: Another protease inhibitor with a broader spectrum of activity.
Uniqueness
HIV-1 inhibitor-59 is unique due to its high specificity and potency against drug-resistant strains of HIV-1. It also has a favorable safety profile, with fewer side effects compared to other inhibitors. This makes it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C28H28FN5O3S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
6-(4-cyano-2,6-dimethylphenoxy)-5-fluoro-2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H28FN5O3S/c1-18-12-21(15-30)13-19(2)26(18)37-28-25(29)14-22(16-31)27(33-28)32-23-8-10-34(11-9-23)17-20-4-6-24(7-5-20)38(3,35)36/h4-7,12-14,23H,8-11,17H2,1-3H3,(H,32,33) |
InChI Key |
WMWPEXJIESMSJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C(=N2)NC3CCN(CC3)CC4=CC=C(C=C4)S(=O)(=O)C)C#N)F)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

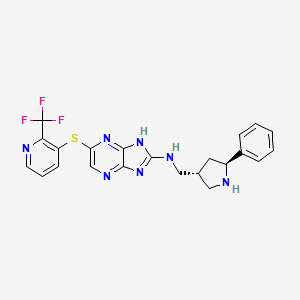
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
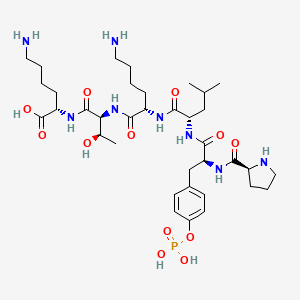
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
